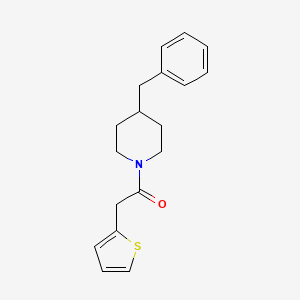![molecular formula C18H11NO3 B5530206 2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5530206.png)
2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
説明
Synthesis Analysis
The synthesis of 2-(2-Hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives involves innovative methodologies that combine various chemical fragments to enhance the compound's stability and functional properties. For example, novel fluorophores containing 2,2,6,6-tetramethylpiperidine and 2-(2-hydroxyphenyl)-benzotriazole stabilizer fragments have been synthesized, showing improved photostability due to a possible synergism of two stabilizer fragments combined in one molecule (Bojinov & Panova, 2007).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of benzo[de]isoquinoline-1,3-dione core, which is crucial for its photophysical properties and potential applications. The structural modifications, such as the addition of 2-hydroxyphenyl groups, contribute to the compound's functionality and stability, making it suitable for various applications, including as fluorescent dyes and polymer stabilizers.
Chemical Reactions and Properties
This compound's chemical reactivity and properties are influenced by its unique structure. The presence of stabilizer fragments like 2-(2-hydroxyphenyl)-benzotriazole and hindered amine light stabilizers (HALS) contributes to its stability under light exposure, making it an excellent candidate for applications requiring high photostability. The compound's ability to form novel adducts with other molecules, such as blue emitting benzo[de]isoquinoline-1,3-dione, further demonstrates its versatile reactivity and potential for creating new materials with enhanced properties (Bojinov, Panova, & Grabchev, 2005).
科学的研究の応用
Fluorescent Brightening and Polymer Stabilization
The novel adducts of 2-(2-hydroxyphenyl)-benzotriazole and benzo[de]isoquinoline-1,3-dione have shown significant potential in fluorescent brightening and stabilization of polymers. These compounds, by integrating benzotriazole UV-absorber and 1,8-naphthalimide fluorescent unit in a single molecule, demonstrate excellent photostabilizing efficiency. This innovation is crucial for enhancing the brightness and stability of polymer materials simultaneously (Bojinov et al., 2005).
Development of Fluorescent UV Absorbers
A study on the synthesis and photostabilizing efficiency of novel functionalized 2-(2-hydroxyphenyl)-benzotriazole – benzo[de]isoquinoline-1,3-dione fluorescent UV absorbers revealed their potential as additives for dyeing and stabilization of polymer materials. The chemical bonding of these monomers in polymer chains suggests their applicability in enhancing the photostability of co-polymers without significantly affecting their molecular weight (Bojinov & Grabchev, 2005).
Antimicrobial Activity
Research on the synthesis and antimicrobial activity of derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione revealed their potential in combating various bacteria and fungi. Aminoalkyl derivatives of this compound were synthesized and showed potent antibacterial as well as antifungal activities, suggesting their application in developing new antimicrobial agents (Kuran et al., 2012).
Development of Chemosensors
New derivatives of the benzo[de]isoquinoline-1,3-dione system, including compounds with amino groups, have been developed for high chemosensor selectivity in determining anions. These compounds, synthesized through reactions involving ethylenediamine and hydrazine, exhibit potential as effective chemosensors for various applications (Tolpygin et al., 2012).
Fluorescent Probe Development
A study on a novel 1,8-naphthalimide-based Cu2+ ion fluorescent probe, BHBD, found that it could be used as a "turn-on" fluorescent probe for Cu2+ ion detection with high sensitivity and selectivity. The probe's fluorescence emission was significantly enhanced upon the addition of Cu2+ ions, making it suitable for bioimaging applications in detecting Cu2+ ions in cells (Wei et al., 2021).
特性
IUPAC Name |
2-(2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-15-10-2-1-9-14(15)19-17(21)12-7-3-5-11-6-4-8-13(16(11)12)18(19)22/h1-10,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIBIYUMROKYMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[1-(3-methylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5530139.png)
![N-ethyl-2-methyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5530151.png)
![6-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5530157.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5530172.png)
![1-(2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5530181.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide](/img/structure/B5530182.png)
![4-[4-(phenoxyacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5530189.png)
![N-[rel-(3R,4S)-1-(cyclobutylmethyl)-4-isopropyl-3-pyrrolidinyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5530199.png)
![2-{1-[3-(2-ethyl-2H-tetrazol-5-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5530200.png)
![2-[(4-chlorobenzyl)thio]-4,7-dimethylquinazoline](/img/structure/B5530214.png)
![N'-(4-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5530233.png)
![[(dimethylamino)methyl][2-(2-oxo-1-pyrrolidinyl)ethyl]phosphinic acid](/img/structure/B5530239.png)